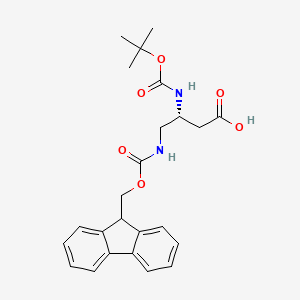

Boc-D-Dbu(Fmoc)-OH

Description

Boc-D-Dbu(Fmoc)-OH (CAS No. 1310680-44-4) is a chiral building block used in peptide synthesis and organic chemistry. Its molecular formula is C₂₄H₂₈N₂O₆, with a molecular weight of 440.49 g/mol and a typical purity of ≥98% . The compound features dual orthogonal protecting groups:

- Boc (tert-butyloxycarbonyl) on the α-amino group.

- Fmoc (9-fluorenylmethyloxycarbonyl) on the side-chain amine of the diaminobutyric acid (Dbu) residue.

This configuration allows sequential deprotection during solid-phase peptide synthesis (SPPS). The D-configuration of the Dbu residue enhances resistance to enzymatic degradation, making it valuable for designing peptidomimetics and bioactive peptides .

Properties

IUPAC Name |

(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-15(12-21(27)28)13-25-22(29)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCCIFFKRBHSLF-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Dbu(Fmoc)-OH typically involves multiple steps:

Protection of the Amino Group: The amino group of the starting material is protected using the Boc group.

Introduction of the Dbu Group: The Dbu group is introduced through a specific reaction, often involving a coupling reagent.

Protection of the Carboxyl Group: The carboxyl group is protected using the Fmoc group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Boc-D-Dbu(Fmoc)-OH can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at various positions on the molecule, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles, electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

Peptide Synthesis

Boc-D-Dbu(Fmoc)-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its protective groups allow for the stepwise assembly of peptides while preventing unwanted side reactions. The use of this compound facilitates the creation of complex peptides with high purity and yield, making it essential for both academic research and industrial applications .

Drug Development

In pharmaceutical research, this compound is valuable for modifying peptide structures to develop novel therapeutics. Its ability to introduce specific functionalities into peptides enables researchers to design drugs that target particular biological pathways, enhancing therapeutic efficacy .

Bioconjugation

This compound can be employed to attach peptides to other biomolecules, thereby improving drug delivery systems. The strategic placement of amine groups within the compound allows for the attachment of various functional moieties, which can enhance the pharmacokinetic properties of peptide-based drugs .

Research in Neuroscience

This compound is instrumental in synthesizing neuropeptides that are crucial for studying neurological functions and disorders. These neuropeptides can be used to investigate mechanisms underlying neurodegenerative diseases and other neurological conditions .

Custom Synthesis Services

Many laboratories utilize this compound for tailored synthesis projects, allowing researchers to create specific peptide sequences that meet their unique experimental needs. This flexibility supports a wide range of applications across various fields of research .

Deprotection Conditions

- Fmoc Group Removal: Typically achieved using bases such as piperidine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) which are effective in cleaving the Fmoc group without affecting other sensitive sites.

- Boc Group Removal: Generally performed using acids like trifluoroacetic acid (TFA) to ensure complete deprotection while maintaining peptide integrity .

- Peptide Drug Design : Research has shown that peptides synthesized using this compound exhibit significant biological activity, making them suitable candidates for drug development targeting specific receptor interactions .

- Neoglycopeptide Synthesis : Studies have utilized this compound to create neoglycopeptides that mimic natural O-linked glycopeptides, facilitating investigations into carbohydrate-protein interactions within biological systems.

- Enzyme Interaction Studies : Peptides derived from this compound have been used to explore enzyme-substrate interactions, providing insights critical for drug design and development processes .

Mechanism of Action

The mechanism of action of Boc-D-Dbu(Fmoc)-OH involves its role as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, preventing unwanted reactions during the synthesis process. The Dbu group provides steric hindrance, enhancing the selectivity of reactions.

Comparison with Similar Compounds

Structural and Functional Features

Boc-D-Dbu(Fmoc)-OH is compared to structurally analogous compounds with dual or orthogonal protecting groups:

Key Observations :

- Stereochemistry : this compound’s D-configuration distinguishes it from L-lysine derivatives, reducing enzymatic cleavage .

- Orthogonal Deprotection : Unlike Fmoc-Lys(Boc)-OH (ε-Boc deprotected with TFA), this compound’s ε-Fmoc is base-labile, enabling sequential SPPS .

Trends :

- This compound achieves high yields (~90%) but requires precise control of steric hindrance during coupling .

- Lysine derivatives (e.g., Fmoc-Lys(Boc)-OH) show variability in yields (84–94%) due to competing deprotection pathways .

Stability and Reactivity

Acid/Base Stability :

- This compound’s ε-Fmoc is stable under acidic conditions (e.g., TFA) but cleaved by piperidine (20% in DMF) .

- Fmoc-Lys(Boc)-OH’s ε-Boc is acid-labile (TFA-sensitive), while α-Fmoc requires base for removal .

- Fmoc-Cys(Trt)-OH exhibits superior stability under acidic conditions compared to Fmoc-Ser(Thp)-OH, minimizing racemization .

Application-Specific Performance :

- Dendrimers : Fmoc-Lys(Boc)-OH enables controlled branching in lysine dendrimers (94% yield) but requires sequential deprotection .

- Drug Delivery : this compound’s D-configuration enhances metabolic stability in vivo, unlike L-lysine analogs .

- Gelation : Fmoc-Lys(Boc) cyclodipeptides form mechanically robust gels, whereas this compound’s rigid side chain may limit self-assembly .

Industrial and Research Utility

- This compound: Preferred for synthesizing D-amino acid-containing peptides with enhanced bioavailability .

- Fmoc-Lys(Boc)-OH : Widely used in dendritic architectures due to lysine’s bifunctionality .

- Fmoc-Cys(Trt)-OH : Critical for disulfide-rich peptides (e.g., somatostatin) with minimal racemization (<1.3%) .

Biological Activity

Boc-D-Dbu(Fmoc)-OH is a compound utilized primarily in solid-phase peptide synthesis (SPPS), particularly for its role in the deprotection of Fmoc (fluorenylmethyloxycarbonyl) groups. Understanding the biological activity of this compound is crucial, as it influences peptide synthesis efficiency and the resultant bioactivity of synthesized peptides. This article reviews the biological activity associated with this compound, supported by diverse research findings and case studies.

This compound operates through a mechanism that involves the removal of the Fmoc protecting group. The efficiency of this process is influenced by various factors, including the concentration of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and piperazine in deprotection solutions. Studies have shown that increasing DBU concentration significantly reduces the half-life for Fmoc removal, enhancing the overall efficiency of peptide synthesis .

Biological Significance

The biological activity of peptides synthesized using this compound is closely related to their enantiomeric purity. The presence of D-isomers can adversely affect the pharmacological properties and efficacy of peptides. Therefore, maintaining a high enantiomeric purity during synthesis is essential for ensuring desired biological activity .

Table 1: Influence of DBU Concentration on Fmoc Deprotection

| DBU Concentration | Half-life (t1/2) | Observations |

|---|---|---|

| 0% | 60s | Standard piperidine method |

| 0.5% | 12s | Faster deprotection observed |

| 1% | 7s | Comparable to piperidine |

| 2% | 4s | Complete Fmoc removal < 1 min |

Study on Amyloid Peptides

A notable study utilized DBU in the synthesis of amyloid peptides, which are notoriously difficult to assemble. The researchers found that using DBU as a deprotection reagent improved yield and quality, indicating that this compound plays a significant role in producing biologically relevant peptides .

Epimerization Effects

Research has highlighted that certain amino acids, such as histidine, are prone to epimerization during activation in SPPS. This epimerization can lead to variations in biological activity, emphasizing the need for careful control over reaction conditions when using this compound in peptide synthesis .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Boc-D-Dbu(Fmoc)-OH, and how do protection strategies influence reaction efficiency?

- This compound requires sequential protection of the α-amine (Boc) and side-chain amino group (Fmoc). Key steps include:

- Coupling order : Ensure Boc is introduced first to avoid side reactions during Fmoc activation.

- Deprotection : Use 20% piperidine in DMF for Fmoc removal, as higher concentrations may cleave Boc groups prematurely .

- Solubility optimization : Dissolve in DMF or DMSO with sonication (37°C) to prevent aggregation .

Q. How does this compound differ structurally from similar Fmoc/Boc-protected amino acids, and what analytical methods validate its purity?

- The D-configuration of Dbu (diaminobutyric acid) introduces steric constraints compared to L-isomers. Validate using:

- HPLC : Retention time shifts (vs. L-Dbu derivatives) confirm enantiomeric purity .

- Mass spectrometry : Exact mass (C₂₃H₂₅N₃O₆) distinguishes it from contaminants like Fmoc-Lys(Boc)-OH (C₂₄H₂₈N₂O₇) .

Advanced Research Questions

Q. What experimental strategies mitigate side reactions (e.g., diketopiperazine formation) during this compound incorporation into peptide sequences?

- Diketopiperazine (DKP) formation arises from intramolecular cyclization. Mitigation includes:

- Coupling temperature : Perform reactions at 0–4°C to slow cyclization kinetics .

- Resin choice : Use 2-Cl-trityl resin to reduce steric hindrance during elongation .

- Monitoring : Track DKP via LC-MS at 220 nm; side products appear as ~2 Da mass shifts .

Q. How do solvent polarity and pH affect the stability of this compound in solid-phase peptide synthesis (SPPS)?

- Solvent effects :

- High-polarity solvents (e.g., DMF) stabilize the Fmoc group but may accelerate Boc hydrolysis at pH >7.

- Low-polarity solvents (e.g., dichloromethane) reduce aggregation but limit solubility .

- pH control :

- Maintain pH 7–8 during Fmoc deprotection to avoid Boc cleavage. Use 0.1 M HOBt/DIC for activation to minimize racemization .

Q. What are the applications of this compound in designing self-assembling peptides, and how does its stereochemistry influence supramolecular structures?

- Self-assembly : The D-configuration disrupts β-sheet formation, favoring helical or micellar aggregates. Applications include:

- Drug delivery : D-enantiomers enhance protease resistance in carrier systems .

- Biofunctional materials : Co-assembly with Fmoc-Thr derivatives generates pH-responsive hydrogels .

Methodological Guidance

Q. How to resolve contradictions in reported coupling efficiencies for this compound across different studies?

- Troubleshooting framework :

Validate resin loading : Use Kaiser test to confirm free amine availability pre-coupling .

Optimize activation : Replace DIC with COMU for sterically hindered residues (reported 15% yield improvement) .

Cross-validate with LC-MS : Quantify unreacted starting material to identify step-specific inefficiencies .

Q. What computational tools predict the compatibility of this compound with non-standard amino acids in hybrid peptide systems?

- Software recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.